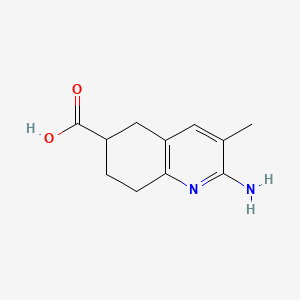
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate . This reaction yields the tetrahydroquinoline derivative, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be potential strategies for industrial production.
化学反応の分析
Types of Reactions
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with aldehyde or ketone groups, while reduction can produce dihydroquinoline derivatives.
科学的研究の応用
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid involves its interaction with molecular targets in biological systems. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
類似化合物との比較
Similar Compounds
- 2-Amino-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- 5,6,7,8-Tetrahydroquinoline
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylate
Uniqueness
2-Amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-amino-3-methyl-5,6,7,8-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c1-6-4-8-5-7(11(14)15)2-3-9(8)13-10(6)12/h4,7H,2-3,5H2,1H3,(H2,12,13)(H,14,15) |
InChIキー |
UTAZMKSVRJBFND-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC(C2)C(=O)O)N=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















